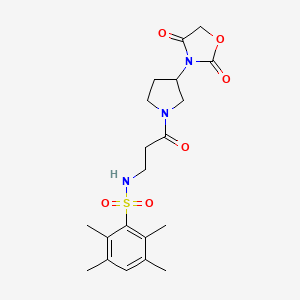
N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H27N3O6S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermodynamic Properties and Solvation Dynamics
The study of thermodynamic and spectroscopic properties of 2-pyrrolidinones, including systems involving N-methylbenzenesulfonamide, has provided insights into solvent-solvent interactions and preferential solvation dynamics. These studies, conducted over a range of temperatures, highlight the positive ΔETN values for various solvent systems, indicating significant intermolecular interactions within these mixtures. This research is foundational in understanding the solvation and thermodynamic behavior of complex solvent systems, including those involving N-methylbenzenesulfonamide derivatives (Pirilä-Honkanen, 1996).
Synthesis and Structural Characterization
Synthesis and Structural Insights
The synthesis and structural characterization of methylbenzenesulfonamide derivatives have been explored, particularly in the context of CCR5 antagonists. These molecules are noted for their active groups, including pyridine and benzenesulfonyl, and their potential in targeting preparations for the prevention of human HIV-1 infection. Such studies are pivotal in drug development, providing a basis for the synthesis of novel compounds with therapeutic potential (Cheng De-ju, 2015).
Applications in Drug Development
Drug Development Applications
The synthesis of celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, has been extensively studied. These derivatives demonstrate a range of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Such research underscores the potential of benzenesulfonamide derivatives in the development of new therapeutic agents (Küçükgüzel et al., 2013).
Antitumor Activity
Antitumor and Antiproliferative Effects
The antitumor activity of substituted indazole derivatives, including N‐[6‐indazolyl]arylsulfonamides and N‐[alkoxy‐6‐indazolyl]arylsulfonamides, has been evaluated against human tumor cell lines. These compounds have shown significant antiproliferative and apoptotic activities, highlighting their potential in cancer treatment strategies (Abbassi et al., 2014).
Mecanismo De Acción
Target of Action
A related compound is mentioned as an inhibitor of autotaxin . Autotaxin is an enzyme that has been implicated in various physiological and pathological processes, including cell growth and differentiation .
Mode of Action
Given its potential role as an autotaxin inhibitor, it may interact with the active site of the enzyme, preventing it from catalyzing its substrate and thus inhibiting its function .
Biochemical Pathways
Inhibition of Autotaxin would therefore likely affect this pathway, potentially reducing LPA signaling and its downstream effects .
Result of Action
This could potentially result in reduced cell growth and differentiation, among other effects .
Propiedades
IUPAC Name |
N-[3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S/c1-12-9-13(2)15(4)19(14(12)3)30(27,28)21-7-5-17(24)22-8-6-16(10-22)23-18(25)11-29-20(23)26/h9,16,21H,5-8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDQCTWUAMVDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C(=O)COC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2845018.png)
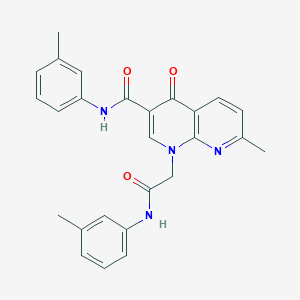
![2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2845023.png)
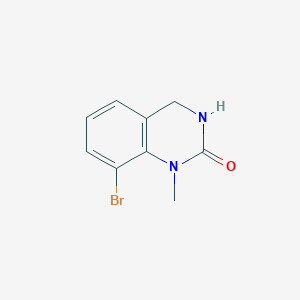
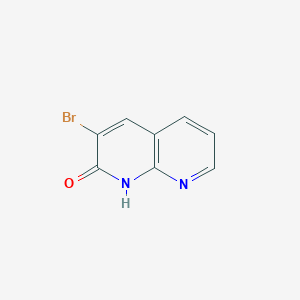
![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)
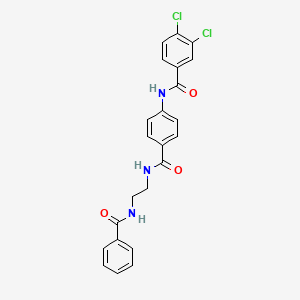
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2845031.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2845032.png)
![5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine](/img/structure/B2845034.png)

![Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate](/img/structure/B2845036.png)
![6-Methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2845038.png)
![(2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2845041.png)